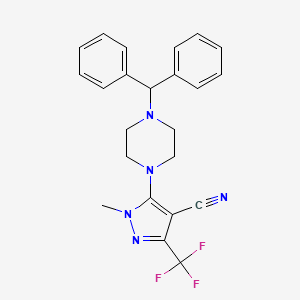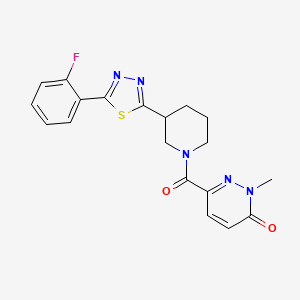
6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that boasts a fascinating structure comprising a fluorophenyl group, a thiadiazol ring, a piperidine moiety, and a pyridazinone core. Each component of this molecule contributes unique chemical properties, making it an intriguing subject for scientific exploration in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multistep organic reactions. One common approach begins with the synthesis of the 1,3,4-thiadiazol ring through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. This intermediate is then subjected to further functionalization to introduce the 2-fluorophenyl group. The subsequent steps involve the coupling of the thiadiazol ring with piperidine and the final formation of the pyridazinone structure via a condensation reaction under controlled conditions such as temperature and pH.
Industrial Production Methods: While the industrial-scale production of this compound might not be widely documented due to its specialized nature, the typical approach would involve optimizing the synthesis for higher yields and purity. This can include using automated reactors, continuous flow processes, and advanced purification techniques such as chromatography or crystallization to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can participate in various chemical reactions. These can include:
Oxidation: The thiadiazol and piperidine rings can be susceptible to oxidation under strong oxidative conditions.
Reduction: Reduction reactions might target the carbonyl group attached to the piperidine ring.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) can be used as reducing agents.
Substitution: Reactions can involve reagents such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed: Depending on the type of reaction, the products can vary:
Oxidation: Might lead to sulfoxides or sulfones.
Reduction: May yield alcohols or amines.
Substitution: Can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
In Chemistry: The unique structure makes it a subject of study for reaction mechanisms, especially in understanding the behavior of multi-functionalized heterocycles.
In Biology: Its potential biological activity due to the fluorophenyl and thiadiazol rings can make it a candidate for research in bioorganic chemistry and pharmacology.
In Medicine: Studies might explore its application as a lead compound in the development of new drugs, particularly targeting central nervous system disorders due to the presence of the piperidine ring.
In Industry: Possible applications in the production of specialty chemicals or as a building block for more complex molecules in materials science.
Mécanisme D'action
The compound's effects can be attributed to its interaction with specific molecular targets in biological systems. For instance, the fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine and thiadiazol rings may contribute to its overall pharmacokinetic profile. The exact pathways would depend on its specific use case, whether it be as an enzyme inhibitor, receptor agonist, or another role.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
6-(3-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Highlighting Its Uniqueness: While the above compounds share a similar core structure, the substitution of different halogens (fluoro, chloro, bromo) on the phenyl ring can significantly alter their physical, chemical, and biological properties. For example, the fluorine atom in the compound might enhance its metabolic stability and binding interactions compared to its chlorine or bromine counterparts.
Propriétés
IUPAC Name |
6-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c1-24-16(26)9-8-15(23-24)19(27)25-10-4-5-12(11-25)17-21-22-18(28-17)13-6-2-3-7-14(13)20/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDWILTPREICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
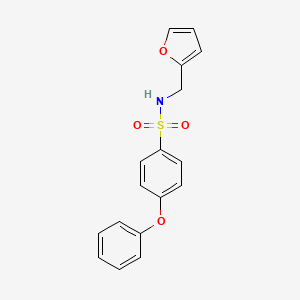
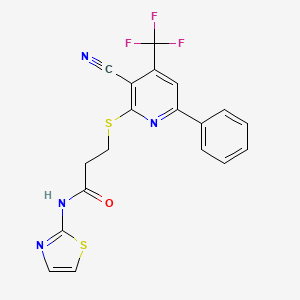
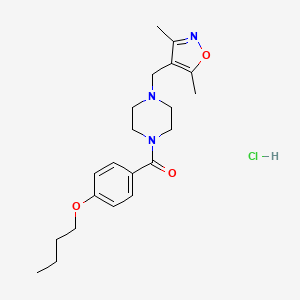
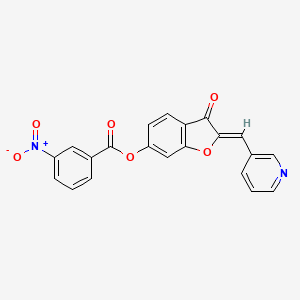
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)
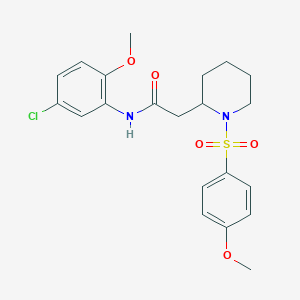

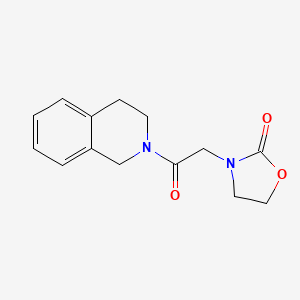
![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)
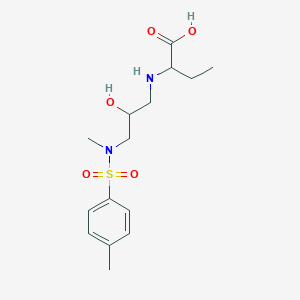
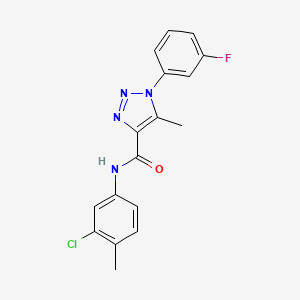

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613174.png)
